2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole
Overview
Description
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines, including 2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole, typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors or enzymes, thereby modulating their activity . The presence of difluoromethyl groups enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
- 5-difluoromethylpyrazolo[1,5-a]pyrimidine
What sets 2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole apart is its unique combination of functional groups, which confer enhanced biological activity and stability .
Properties
IUPAC Name |
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N5O3/c1-30-12-4-7(2-3-11(12)31-18(23)24)16-26-27-17(32-16)9-6-13-25-8(14(19)20)5-10(15(21)22)29(13)28-9/h2-6,14-15,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXUGSUXAVMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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